{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane
Description
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane is a triethylsilyl ether derivative characterized by a bulky cyclohexyl and cyclohexylmethyl-substituted propenyloxy group. Its structure combines silicon-based reactivity with steric hindrance from the cycloaliphatic substituents, making it a candidate for specialized applications in organic synthesis, such as acting as a protecting group, a precursor in cycloaddition reactions, or a hydrosilylation agent.
Properties
CAS No. |
917756-15-1 |
|---|---|
Molecular Formula |
C22H42OSi |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
[1-cyclohexyl-2-(cyclohexylmethyl)prop-2-enoxy]-triethylsilane |
InChI |
InChI=1S/C22H42OSi/c1-5-24(6-2,7-3)23-22(21-16-12-9-13-17-21)19(4)18-20-14-10-8-11-15-20/h20-22H,4-18H2,1-3H3 |
InChI Key |
PUFGOVMJOWKAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)C(=C)CC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the cyclohexyl and cyclohexylmethyl groups, followed by their attachment to the prop-2-en-1-yl chain. The final step involves the introduction of the triethylsilane group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be used in studies involving the modification of biological molecules and the development of new biomaterials.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and biomedical implants, is ongoing.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (370.67 g/mol) and steric bulk distinguish it from simpler triethylsilyl derivatives like triethylsilane.
- Cyclohexenyl-containing analogs (e.g., and ) exhibit reactivity in alkyne generation or cycloadditions, suggesting the target compound may also participate in strained intermediate synthesis .
Physical and Thermal Properties
- Boiling Points and Stability : Smaller analogs like (1,1-dimethyl-2-propenyloxy)dimethylsilane (boiling point: 109–110°C ) suggest that the target compound’s larger structure may require higher temperatures for distillation or reaction conditions.
- Thermal Stability : Silicones with cycloaliphatic groups (e.g., ’s phthalocyanine-modified elastomers) often exhibit enhanced thermal resistance . The target compound’s cyclohexyl groups may similarly improve stability in high-temperature applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
